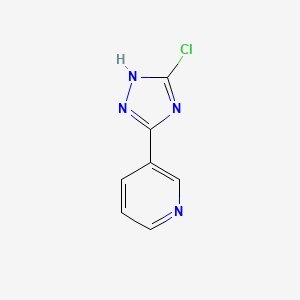

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

描述

Significance of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds are a cornerstone of modern chemical research, largely due to their structural diversity and wide-ranging applications. rroij.com These molecules are prevalent in numerous biological systems, forming the core of essential biomolecules like DNA, RNA, vitamins, and hormones. ijsrtjournal.com In the realm of medicinal chemistry, it is estimated that over 90% of new drugs incorporate a heterocyclic moiety. semanticscholar.org This prevalence is a testament to their ability to interact with biological targets with high specificity and efficacy.

The strategic incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a cyclic framework allows for fine-tuning of a molecule's physicochemical properties. rroij.com This includes adjustments to solubility, lipophilicity, and metabolic stability, all of which are critical parameters in the design of functional molecules. Furthermore, heterocyclic scaffolds provide a versatile platform for creating complex molecular architectures through various synthetic transformations. nih.gov This adaptability makes them indispensable tools for chemists seeking to develop new materials, catalysts, and therapeutic agents. rroij.comsemanticscholar.org

The Role of Pyridine (B92270) and 1,2,4-Triazole (B32235) Moieties in Functional Molecule Design

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This ring system is known for its chemical stability and its capacity to engage in various non-covalent interactions. acs.org The triazole moiety is often employed in medicinal chemistry to enhance the properties of a lead compound, and it is a key component in a number of antifungal agents. chemimpex.com The arrangement of nitrogen atoms in the 1,2,4-triazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. acs.org

The combination of these two moieties in a single molecule, as seen in 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine, creates a scaffold with a rich chemical profile, offering multiple points for functionalization and interaction.

Contextualization of this compound within Contemporary Chemical Science

The specific compound this compound and its analogues are of interest in contemporary chemical science, particularly in the fields of medicinal and materials chemistry. The presence of a chlorine atom on the triazole ring provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for screening purposes.

The table below provides key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.60 g/mol |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOKDZBWMQJAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677730 | |

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-94-5 | |

| Record name | 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 3 Chloro 1h 1,2,4 Triazol 5 Yl Pyridine

Established Synthetic Routes to the 1,2,4-Triazolylpyridine Core

The construction of the 1,2,4-triazolylpyridine scaffold is a critical phase in the synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine. The primary strategies involve the systematic formation of the triazole ring, its subsequent functionalization, and the integration of the pyridine (B92270) moiety.

Strategies for Triazole Ring Formation and Functionalization

The formation of the 1,2,4-triazole (B32235) ring is a fundamental step. A prevalent method involves the cyclization of amidrazones, which can be synthesized from imidate hydrochlorides and hydrazine (B178648) derivatives. rsc.org These amidrazones can then be reacted with aldehydes or trialkyl orthoformates to yield 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org Another approach starts with the reaction of nitriles with hydroxylamine (B1172632) to form amidoximes, which then react with another nitrile in the presence of a copper catalyst to form the triazole ring through sequential N-C and N-N bond formation. nih.gov

Key precursors for 1,2,4-triazole synthesis include amidines, imidates, and amidrazones. frontiersin.org For example, 1,3,5-trisubstituted-1,2,4-triazoles can be produced in a one-pot, two-step process starting with the in-situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a monosubstituted hydrazine. frontiersin.org Microwave irradiation has also been employed to synthesize substituted 1,2,4-triazoles from hydrazines and formamide (B127407) in the absence of a catalyst, offering excellent functional-group tolerance. organic-chemistry.org

Coupling Reactions for Pyridine Ring Integration

The pyridine ring can be introduced either before or after the formation of the triazole ring. In a convergent synthesis, a pre-functionalized pyridine can be coupled with a triazole. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are utilized for this purpose. For instance, pyridine-substituted-bis-1,2,4-triazole ligands have been studied for their catalytic activities in Suzuki coupling reactions. dergipark.org.tr

Alternatively, a linear approach begins with a pyridine-containing starting material. For example, 2-aminopyridines can react with nitriles in the presence of a copper catalyst to form 1,2,4-triazolo[1,5-a]pyridines. nih.gov Another method involves the reaction of N-(pyridin-2-yl)benzimidamides, which undergo PIFA-mediated intramolecular annulation to form the fused triazolopyridine system. organic-chemistry.org

Introduction and Functionalization of the Chlorine Substituent

The introduction of the chlorine atom is a crucial functionalization step. This can be achieved through various chlorination techniques. For instance, a 1-(hydroxymethyl)-1,2,4-triazole intermediate can be chlorinated using thionyl chloride (SOCl₂) to achieve a high yield. Direct chloromethylation is another method. In some synthetic sequences, a hydrazonoyl chloride intermediate is generated in situ from N,N-dialkylhydrazones, which then reacts with a nitrile to form the multi-substituted N-alkyl-triazole. rsc.org A process for preparing 3-chloromethyl-1,2,4-triazolin-5-one involves the reaction of semicarbazide (B1199961) with 2-chloro-1,1,1-trimethoxyethane. google.com

Comparative Analysis of Synthetic Approaches and Their Efficiencies

Different synthetic routes to the 1,2,4-triazolylpyridine core offer varying degrees of efficiency based on factors like yield, reaction conditions, and substrate scope.

| Synthetic Strategy | Key Precursors | Reaction Type | Reported Yields | Key Features |

| Cyclization of Amidrazones | Amidrazones, Aldehydes | Cyclization | Good to Excellent nih.govorganic-chemistry.org | Environmentally benign, potential for commercial application. organic-chemistry.org |

| Copper-Catalyzed Nitrile Reaction | Nitriles, Hydroxylamine | Cascade Addition-Oxidative Cyclization | High (up to 91%) frontiersin.orgorganic-chemistry.org | Utilizes O₂ as an oxidant; can be performed with recyclable catalysts. frontiersin.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Hydrazines, Formamide | Cyclization | Good to Excellent organic-chemistry.org | Catalyst-free, mild conditions, excellent functional group tolerance. organic-chemistry.org |

| Annulation of N-(2-pyridyl)amidines | N-(2-pyridyl)amidines | Oxidative N-N bond formation | High organic-chemistry.org | Can be mediated by reagents like PIFA or I₂/KI. organic-chemistry.org |

| Deamination of Amino-triazoles | 4-Amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole | Diazotization | ~9% overall yield from starting acid mdpi.com | A facile method to obtain the deaminated product. mdpi.com |

Process Optimization and Scalability in Academic Synthesis

Optimizing the synthesis of this compound focuses on improving catalytic systems and reaction conditions to enhance yield, reduce environmental impact, and ensure scalability.

Investigation of Catalytic Systems and Reaction Conditions

A variety of catalytic systems have been explored to improve the synthesis of 1,2,4-triazoles. Copper-catalyzed methods are common, utilizing catalysts like Cu(OAc)₂, CuBr, and CuCl₂. frontiersin.orgorganic-chemistry.orgisres.org These reactions often use O₂ or air as a green oxidant. frontiersin.orgorganic-chemistry.org For example, a copper-catalyzed one-pot method prepares 3,5-disubstituted-1,2,4-triazoles from amides and nitriles with high efficiency. frontiersin.org

Metal-free approaches have also been developed. An I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides uses DMF as a carbon source. isres.org Electrochemical methods provide another alternative, synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles without the need for strong oxidants or transition-metal catalysts. isres.org The use of recyclable reaction media like polyethylene (B3416737) glycol (PEG) and catalysts such as HClO₄-SiO₂ that can be recycled multiple times are steps toward more sustainable and scalable syntheses. frontiersin.orgorganic-chemistry.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not involve any chiral centers, thus stereoselective considerations are not applicable to the final product itself. However, the regioselectivity of the triazole ring formation is a critical aspect of its synthesis. The formation of a 3,5-disubstituted 1,2,4-triazole from unsymmetrical precursors can potentially lead to two different regioisomers. Therefore, controlling the regioselectivity to obtain the desired 3-(pyridin-3-yl)-5-substituted-1,2,4-triazole is paramount.

The regiochemical outcome of the cyclization of N-acylamidrazones, which are key intermediates in many 1,2,4-triazole syntheses, is influenced by several factors, including the nature of the substituents, the reaction conditions (such as pH and temperature), and the catalyst used. In the synthesis of 3,5-disubstituted 1,2,4-triazoles, the more nucleophilic nitrogen atom of the hydrazine moiety typically attacks the more electrophilic carbon atom of the other precursor. For instance, in the reaction of nicotinic acid hydrazide with a second component, the pyridine ring's electronic properties can influence the reactivity of the acylhydrazide and direct the cyclization.

Several strategies have been developed to control the regioselectivity in the synthesis of 1,2,4-triazoles. These include the use of specific catalysts that can favor the formation of one isomer over the other. For example, catalyst-controlled regioselective [3+2] cycloaddition reactions have been reported to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. nih.gov While not directly applied to the title compound, these principles offer valuable insights into achieving the desired regiochemistry.

Base-mediated cyclization of mono-N-acylpropargylguanidines has also been shown to proceed with high regioselectivity, yielding N2-acyl-2-aminoimidazoles, which highlights how the choice of base and reaction conditions can dictate the outcome of cyclization reactions. nih.gov

Exploration of Novel Synthetic Pathways

The quest for more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and related compounds has led to the exploration of novel synthetic pathways. These often involve one-pot procedures, microwave-assisted synthesis, and the use of novel catalytic systems.

One-pot syntheses are particularly attractive as they reduce the number of work-up and purification steps, saving time and resources. For instance, a one-pot strategy for synthesizing 1,2,4-triazole motifs from readily accessible starting materials under mild conditions has been developed. nih.gov Such an approach could potentially be adapted for the synthesis of the title compound.

Nickel-promoted cascade annulation of hydrazonoyl chlorides with sodium cyanate (B1221674) has been shown to be an efficient method for the synthesis of 3H-1,2,4-triazol-3-ones, which are precursors to chloro-substituted triazoles. nih.govorganic-chemistry.org This method offers a potential route to introduce the chloro-substituent at an early stage of the synthesis.

Furthermore, the development of novel catalytic systems continues to be a major focus. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction highlights the trend towards avoiding transition metal catalysts where possible. nih.gov The application of such innovative, catalyst-driven methodologies could open up new avenues for the efficient and selective synthesis of this compound.

A plausible and efficient synthetic route to this compound commences with readily available nicotinic acid hydrazide. This approach involves the initial formation of an amino-substituted triazole ring, followed by a diazotization and chlorination step.

A key intermediate in this proposed pathway is 5-amino-3-(pyridin-3-yl)-1H-1,2,4-triazole . This compound can be synthesized through the reaction of nicotinic acid hydrazide with a suitable reagent such as aminoguanidine. The cyclization is typically achieved by heating the reactants, often in the presence of a catalyst or in a high-boiling point solvent. The regioselectivity of this cyclization is crucial to ensure the formation of the desired 3,5-disubstituted 1,2,4-triazole.

Once the amino-triazole intermediate is obtained, the amino group can be converted to a chloro group via a Sandmeyer-type reaction. nih.gov This two-step process involves the diazotization of the amino group using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt. Subsequent treatment of the diazonium salt with a copper(I) chloride solution then yields the target molecule, This compound .

An alternative, though less direct, approach could start from 3-cyanopyridine. This would involve the conversion of the nitrile group into a reactive intermediate, such as an imidate via the Pinner reaction, which can then be reacted with a hydrazine derivative to form the triazole ring. However, this route may require more steps and careful control of reaction conditions to achieve the desired product.

Below is a table summarizing a proposed synthetic pathway starting from nicotinic acid hydrazide:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | Nicotinic acid hydrazide | Aminoguanidine hydrochloride | 5-Amino-3-(pyridin-3-yl)-1H-1,2,4-triazole | Cyclization |

| 2 | 5-Amino-3-(pyridin-3-yl)-1H-1,2,4-triazole | 1. NaNO₂, HCl 2. CuCl | This compound | Diazotization followed by Sandmeyer reaction |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 3 Chloro 1h 1,2,4 Triazol 5 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-(3-chlorophenyl)- chemicalbook.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, reveals distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

The spectrum shows a multiplet in the aromatic region, with specific shifts and coupling constants (J) indicating the relative positions of the protons on the pyridine (B92270) and chlorophenyl rings. The observed signals are as follows: a doublet at 8.26 ppm (J = 7.1 Hz, 1H), a doublet at 7.80 ppm (J = 9.3 Hz, 2H), a multiplet between 7.69-7.72 ppm (1H), a multiplet between 7.49-7.50 ppm (2H), a multiplet from 7.27-7.31 ppm (1H), and a triplet at 6.90 ppm (J = 7.3 Hz, 1H) researchgate.net.

Table 1: ¹H NMR Data for 3-(3-chlorophenyl)- chemicalbook.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.26 | d | 7.1 | 1H | Aromatic H |

| 7.80 | d | 9.3 | 2H | Aromatic H |

| 7.69-7.72 | m | - | 1H | Aromatic H |

| 7.49-7.50 | m | - | 2H | Aromatic H |

| 7.27-7.31 | m | - | 1H | Aromatic H |

| 6.90 | t | 7.3 | 1H | Aromatic H |

Data sourced from a 400 MHz spectrum in CDCl₃ researchgate.net.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-(3-chlorophenyl)- chemicalbook.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, the spectrum was recorded at 100 MHz in CDCl₃. The chemical shifts identify the carbon atoms of the fused heterocyclic system and the chlorophenyl substituent.

The observed chemical shifts are: 150.8, 145.5, 135.4, 130.7, 130.4, 128.5, 128.3, 127.4, 126.3, 122.5, 117.0, and 114.7 ppm researchgate.net. These values are characteristic of the aromatic and heteroaromatic carbons present in the molecule.

Table 2: ¹³C NMR Data for 3-(3-chlorophenyl)- chemicalbook.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine

| Chemical Shift (δ, ppm) |

|---|

| 150.8 |

| 145.5 |

| 135.4 |

| 130.7 |

| 130.4 |

| 128.5 |

| 128.3 |

| 127.4 |

| 126.3 |

| 122.5 |

| 117.0 |

| 114.7 |

Data sourced from a 100 MHz spectrum in CDCl₃ researchgate.net.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for 3-(3-chlorophenyl)- chemicalbook.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine are not provided in the search results, these techniques are crucial for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to trace the connectivity within the pyridine and chlorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and confirming the connectivity between the different ring systems.

Mass Spectrometry (MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) was employed to determine the exact mass of the protonated molecule ([M+H]⁺) of 3-(3-chlorophenyl)- chemicalbook.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine.

The calculated exact mass for the molecular formula C₁₂H₉ClN₃ was found to be 230.0480, while the experimentally determined mass was 230.0476 researchgate.net. This close agreement confirms the elemental composition of the molecule. The fragmentation pattern, which would be observed in a tandem MS experiment (MS/MS), would provide further structural information by showing the characteristic losses of fragments from the parent ion.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 230.0480 | 230.0476 |

Data obtained via ESI-HRMS researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bond vibrations within a molecule. Although specific IR and Raman data for 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine were not found, a general description of expected vibrational modes for related triazole and pyridine structures can be inferred.

Characteristic IR absorption bands would be expected for:

C-H stretching of the aromatic rings (typically above 3000 cm⁻¹).

C=N and C=C stretching vibrations within the pyridine and triazole rings (in the 1600-1400 cm⁻¹ region).

C-Cl stretching (typically in the 800-600 cm⁻¹ region).

Ring breathing modes and other fingerprint vibrations at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While no SCXRD data has been published for this compound, analysis of a related compound, 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine , reveals important structural features that could be analogous. This compound crystallizes in the monoclinic space group P2₁/c. The analysis shows that the oxadiazole and pyridine rings are nearly coplanar, with a very small dihedral angle between them researchgate.net. Such planarity is often a feature of conjugated heterocyclic systems. An SCXRD study of this compound would be expected to confirm the connectivity of the pyridine and triazole rings and reveal details about its crystal packing and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

Advanced Structural Elucidation of this compound: A Review of Available Data

A comprehensive search of scientific literature and crystallographic databases has been conducted to detail the solid-state structure of the chemical compound This compound . The investigation aimed to provide a thorough analysis of its molecular conformation and the nature of its intermolecular interactions within a crystalline lattice.

Despite extensive searches, specific experimental crystallographic data for This compound is not available in the public domain at this time. No published X-ray diffraction studies or entries in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) were found for this exact molecule.

Therefore, a detailed discussion on the specific solid-state molecular conformation and the precise intermolecular interactions and crystal packing of This compound , as outlined in the requested sections 3.4.1 and 3.4.2, cannot be provided. The generation of scientifically accurate data tables for bond lengths, angles, and intermolecular contacts is contingent upon the availability of experimental structural data.

While general principles of molecular geometry and intermolecular forces can be applied to predict potential conformations and interactions for this molecule, any such discussion would be purely theoretical and would not constitute the advanced structural elucidation based on experimental data as requested. For instance, one could anticipate the planarity or near-planarity of the triazole and pyridine rings and the potential for hydrogen bonding involving the triazole N-H group and the pyridine nitrogen atom, as well as halogen bonding involving the chlorine atom. However, without experimental data, the actual dihedral angles between the rings and the specific packing motifs remain unknown.

Future research involving the synthesis of single crystals of This compound and their analysis by X-ray crystallography would be required to provide the specific details for a complete structural characterization.

Theoretical and Computational Chemistry Studies of 3 3 Chloro 1h 1,2,4 Triazol 5 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the fundamental electronic properties and structural characteristics of molecules.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is dictated by the interplay of the electron-withdrawing nature of the pyridine (B92270) and triazole rings, as well as the chloro substituent. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is typically distributed over the more electron-rich regions of the molecule, which in this case would likely involve the nitrogen atoms of the pyridine and triazole rings. The LUMO, conversely, would be expected to be localized over the electron-deficient areas, encompassing the carbon atoms of both heterocyclic rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For analogous pyridyl-triazole derivatives, DFT calculations have shown HOMO-LUMO gaps in the range of 4-6 eV, suggesting a relatively stable electronic configuration. The presence of the chlorine atom is expected to slightly lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby subtly modulating the molecule's reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-(1H-1,2,4-triazol-5-yl)pyridine | -6.89 | -1.25 | 5.64 |

| 3-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | -6.75 | -1.18 | 5.57 |

| 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine | -7.02 | -1.55 | 5.47 |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the pyridine and triazole rings. A potential energy surface (PES) scan for the dihedral angle between these two rings would reveal the most stable conformations.

Due to steric hindrance between the hydrogen atom on the pyridine ring and the nitrogen atoms of the triazole ring, a completely planar conformation is unlikely to be the global minimum. The lowest energy conformer is expected to have a twisted arrangement where the two rings are not coplanar. Theoretical studies on similar bi-heterocyclic systems have shown that the energy barrier for rotation around the inter-ring bond is relatively low, typically in the range of 2-5 kcal/mol. This suggests that at room temperature, the molecule can exist as a mixture of conformers. The chloro-substituent is not expected to significantly alter the rotational barrier, but it may influence the precise dihedral angle of the most stable conformation due to subtle electronic and steric effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of a compound.

Binding Mode Prediction and Energetic Analysis

In the absence of a specified biological target for this compound, we can infer its potential binding modes from studies on analogous pyridyl-triazole derivatives, which have been investigated as inhibitors of various enzymes, such as kinases and metalloenzymes.

Docking studies of similar compounds frequently show that the pyridine and triazole rings participate in key interactions within the active site. The nitrogen atoms of these rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The binding energy, a score calculated by the docking program, provides an estimate of the binding affinity. For related pyridyl-triazole compounds, these scores typically range from -7 to -10 kcal/mol, indicating favorable binding.

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 4-(1H-1,2,4-triazol-1-ylmethyl)pyridine | Cyclin-Dependent Kinase 2 (CDK2) | -8.2 |

| 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thiol | Epidermal Growth Factor Receptor (EGFR) | -7.9 |

| N-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine | Tumor Necrosis Factor-alpha (TNF-α) | -8.5 |

Characterization of Active Site Interactions

The specific interactions within the active site are critical for the stability of the ligand-protein complex. For this compound, the following interactions are plausible based on studies of its analogs:

Hydrogen Bonding: The nitrogen atoms of the pyridine and triazole rings are potential hydrogen bond acceptors, interacting with donor groups from amino acid residues such as serine, threonine, or the backbone amides.

Hydrophobic Interactions: The aromatic pyridine and triazole rings can form hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic rings can stack with the side chains of aromatic amino acids.

Halogen Bonding: The chlorine atom can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein active site, an interaction that is gaining increasing recognition in drug design.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the ligand-target complex over time, offering insights into its stability and the fluctuations of the interacting molecules. An MD simulation would typically be performed on the most promising docked pose of this compound within a chosen protein target.

The simulation would track the trajectory of all atoms in the system, allowing for the analysis of parameters such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the simulation time. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and can identify the role of water molecules in mediating ligand-protein binding. For related triazole derivatives, MD simulations have often confirmed the stability of the docked poses and highlighted the importance of specific hydrogen bonds and hydrophobic contacts in maintaining the binding affinity.

Ligand-Protein Complex Stability and Dynamics

To understand how a compound might act as a drug, researchers simulate its interaction with a target protein. This is typically achieved through molecular dynamics (MD) simulations. An MD simulation would model the physical movements of the atoms in the ligand-protein complex over time, offering a view of the complex's stability and the nature of their binding.

Key analyses in such a study would include:

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues in the protein. It helps to identify which parts of the protein are flexible and which are stable. High fluctuations in the active site residues could indicate unstable binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of stable and specific binding.

Without specific studies on This compound , no data on its interaction with any specific protein target can be provided.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital for filtering out drug candidates that are likely to fail in clinical trials due to poor ADMET profiles.

This subsection would involve predicting how the compound is processed by the body. Specialized software and web servers (e.g., SwissADME, pkCSM, QikProp) are used to calculate these properties based on the molecule's structure.

Table 1: Hypothetical Predicted Pharmacokinetic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| Human Intestinal Absorption | N/A | High absorption is crucial for oral bioavailability. |

| Caco-2 Permeability | N/A | Predicts the rate of drug passage through the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeation | N/A | Indicates if the compound can enter the central nervous system. |

| P-glycoprotein (P-gp) Substrate | N/A | Determines if the drug is likely to be pumped out of cells, affecting its efficacy. |

Note: The table above is for illustrative purposes only. No published data exists for this compound.

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a compound is. This is often assessed using rules derived from the structural properties of known drugs.

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. It states that an orally active drug generally has: a molecular weight of 500 daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of 5 or less.

Other Filters: Additional filters like Ghose's, Veber's, and Egan's rules provide further criteria for oral bioavailability and synthetic feasibility.

The lead optimization potential would be discussed based on these properties. For instance, if a compound violates one of Lipinski's rules, computational chemists might suggest structural modifications to improve its profile.

Table 2: Hypothetical Drug-Likeness Profile

| Parameter | Value | Lipinski's Rule | Status |

|---|---|---|---|

| Molecular Weight | N/A | ≤ 500 g/mol | N/A |

| Hydrogen Bond Donors | N/A | ≤ 5 | N/A |

| Hydrogen Bond Acceptors | N/A | ≤ 10 | N/A |

| LogP (Lipophilicity) | N/A | ≤ 5 | N/A |

Note: The table above is for illustrative purposes only. No published data exists for this compound.

Structure Activity Relationship Sar Investigations of 3 3 Chloro 1h 1,2,4 Triazol 5 Yl Pyridine Derivatives

Impact of Substituent Variations on the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is a key pharmacophore in a multitude of biologically active compounds, and its substitution pattern significantly influences the pharmacological profile of the molecule. In the context of pyridyl-1,2,4-triazole derivatives, modifications on the triazole ring have been shown to modulate their activity against various targets.

Research on a series of 3-thio-1,2,4-triazole analogues has provided valuable insights into the SAR of the triazole core, which can be extrapolated to 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine derivatives. nih.gov In these studies, the focus was on the antitubercular activity against Mycobacterium tuberculosis (Mtb). The core structure investigated was a 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, where variations were introduced at the N4-amino group and the 3-thiol position.

One of the key findings was that the presence of a free thiol group at the 3-position of the triazole ring was crucial for potent anti-Mtb activity. nih.gov Alkylation or replacement of the thiol group generally led to a decrease or loss of activity. This suggests that the thiol group may be involved in essential interactions with the biological target, possibly through coordination with a metal ion in an enzyme active site or by forming key hydrogen bonds.

Furthermore, modifications at the N4-position of the triazole ring also had a profound impact on biological activity. For instance, the introduction of various substituted benzylidene groups at the N4-amino position of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol resulted in a range of activities, indicating that the steric and electronic properties of these substituents are important for target engagement.

A study on 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activity also highlighted the importance of substituents on the fused triazole ring system. nih.gov Although this is a different scaffold, the general principles of how substituents on the triazole ring affect biological activity can be informative.

The following interactive table summarizes the impact of variations on the 1,2,4-triazole core from a study on anti-Mtb 3-thio-1,2,4-triazole derivatives. nih.gov

Influence of Pyridine (B92270) Ring Modifications on Biological Potency

The pyridine ring in this compound serves as a crucial scaffold, and modifications to its structure can significantly alter the biological potency of the compound. The position of the triazole substituent on the pyridine ring, as well as the presence of other substituents, dictates the molecule's spatial arrangement and electronic properties, which in turn affect its interaction with biological targets.

In the aforementioned study on anti-Mtb 3-thio-1,2,4-triazole derivatives, the pyridine ring was referred to as the "western region" of the molecule. nih.gov The position of the 1,2,4-triazole moiety on the pyridine ring was found to be critical. The most potent analogues in this series possessed a 3-pyridyl group. Moving the triazole to the 2- or 4-position of the pyridine ring resulted in a significant decrease in anti-Mtb activity. This indicates a strict requirement for the nitrogen atom of the pyridine ring to be in the meta-position relative to the triazole linkage for optimal activity.

Furthermore, the introduction of substituents on the pyridine ring was also explored. While the parent unsubstituted 3-pyridyl analogue was highly active, the addition of small alkyl groups or halogens at various positions on the pyridine ring generally led to a decrease in potency. nih.gov This suggests that the electronic and steric profile of the unsubstituted 3-pyridyl ring is optimal for interaction with the target in M. tuberculosis.

The following interactive table summarizes the influence of pyridine ring modifications from the same study on anti-Mtb 3-thio-1,2,4-triazole derivatives. nih.gov

Role of the Chlorine Atom in Modulating Activity

The chlorine atom at the 3-position of the 1,2,4-triazole ring in this compound plays a multifaceted role in modulating the compound's biological activity. Halogen atoms, particularly chlorine, can influence a molecule's properties in several ways, including its lipophilicity, electronic character, and ability to form halogen bonds.

In many classes of bioactive compounds, the introduction of a chlorine atom can enhance potency. This is often attributed to an increase in lipophilicity, which can improve membrane permeability and facilitate transport to the target site. Additionally, the electron-withdrawing nature of chlorine can alter the pKa of the triazole ring, affecting its ionization state and interaction with the target.

A specific role for the chlorine atom can be inferred from SAR studies where it is replaced by other groups. For instance, in a series of 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activity, the presence and position of a chloro substituent on the pyridine ring were critical for high potency. nih.gov While this is a different position for the chlorine, it underscores the general importance of this atom in the activity of pyridyl-triazole scaffolds.

In the absence of direct SAR data for the 3-chloro substituent on the triazole ring of the title compound, we can look at broader trends. In many heterocyclic compounds, a chloro group can act as a useful leaving group for further chemical modifications, allowing for the synthesis of a diverse library of analogues for SAR studies. However, in the final active compound, its role is more likely related to its electronic and steric effects. A study on antibacterial 1,2,4-triazoles showed that the introduction of halogen substituents could enhance antimicrobial activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that are important for their pharmacological effects and can be used to predict the activity of novel compounds.

A 3D-QSAR study was conducted on a series of 1,2,4-triazolo[4,3-a]pyridine derivatives with herbicidal activity. nih.gov This study employed Comparative Molecular Field Analysis (CoMFA) to develop a predictive model. The CoMFA model for these compounds had a cross-validated correlation coefficient (q²) of 0.655 and a non-cross-validated correlation coefficient (r²) of 0.953, indicating good predictive ability.

The CoMFA contour maps revealed key structural features for herbicidal activity. The steric field map indicated that bulky substituents at the 3-position of the triazolo[4,3-a]pyridine ring were favorable for activity. The electrostatic field map showed that electron-donating groups at the para-position of the phenyl ring attached to the triazole were beneficial, while electron-withdrawing groups were unfavorable.

Although this QSAR study was not performed on the exact this compound scaffold, the findings provide a framework for the types of molecular descriptors and interactions that are likely to be important for the biological activity of related compounds. For instance, it highlights the importance of steric bulk and electronic properties of substituents on the aromatic rings.

A hypothetical QSAR study on this compound analogues would likely involve the calculation of various molecular descriptors, such as:

Steric descriptors: Molar refractivity (MR), van der Waals volume.

Electronic descriptors: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Lipophilic descriptors: Partition coefficient (logP).

Topological descriptors: Connectivity indices.

By correlating these descriptors with the biological activity data of a series of analogues, a predictive QSAR model could be developed to guide the synthesis of more potent compounds.

The following interactive table outlines the key aspects of a typical QSAR study, drawing from the example of the 1,2,4-triazolo[4,3-a]pyridine derivatives. nih.gov

Mechanistic Studies of Biological Activities Associated with 3 3 Chloro 1h 1,2,4 Triazol 5 Yl Pyridine

Molecular Mechanism of Action Elucidation

The elucidation of the molecular mechanism of action for a compound is a critical step in drug discovery and development. For compounds containing the 1,2,4-triazole (B32235) and pyridine (B92270) moieties, various mechanisms have been explored, primarily centered around their ability to interact with specific biological macromolecules.

One of the well-studied targets for triazole-containing compounds is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity. Molecular docking studies of some 1,2,4-triazole derivatives have shown strong binding affinities to CYP51 mdpi.com.

Another class of enzymes inhibited by triazole derivatives is carbonic anhydrases (CAs). Certain triazolyl pyridine sulfonamides have been identified as potent inhibitors of various human CA isoforms, such as hCA I, II, IX, and XII. mdpi.com The inhibition constants (Ki) for some of these compounds are in the nanomolar range, indicating high-affinity binding.

Furthermore, derivatives of 1,2,4-triazole have been investigated as inhibitors of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov For instance, certain azinane analogues bearing a 1,2,4-triazole moiety have demonstrated potent inhibitory activity against these enzymes, with IC50 values in the micromolar range nih.gov. The table below summarizes the enzyme inhibitory activities of some representative 1,2,4-triazole derivatives.

| Compound | Target Enzyme | IC50/Ki (μM) | Reference |

|---|---|---|---|

| Methyl phenyl-substituted azinane-triazole derivative | AChE | 0.73 ± 0.54 | nih.gov |

| Methyl phenyl-substituted azinane-triazole derivative | BChE | 0.017 ± 0.53 | nih.gov |

| Methyl phenyl-substituted azinane-triazole derivative | α-glucosidase | 36.74 ± 1.24 | nih.gov |

| 1,2,3-triazole-pyridine derivative | hCA IX | Nanomolar range | mdpi.com |

| 1,2,4-triazole derivative 8d | Physalospora piricola (CYP51) | EC50 = 10.808 µg/mL | mdpi.com |

| 1,2,4-triazole derivative 8k | Physalospora piricola (CYP51) | EC50 = 10.126 µg/mL | mdpi.com |

In addition to enzyme inhibition, triazole-pyridine compounds can exert their effects by binding to cellular receptors and modulating signaling pathways. For example, certain novel 1,2,4-triazole derivatives have been designed and evaluated as anticancer agents, with molecular docking studies suggesting potential interactions with the binding pocket of aromatase, a key enzyme in estrogen biosynthesis that is a target in breast cancer therapy nih.gov. The nitrogen atoms of the triazole ring are proposed to bind to the iron in the heme moiety of the aromatase enzyme nih.gov.

The ability of pyridine-containing compounds to interact with nucleic acids has also been reported. These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. Some pyridine derivatives have been shown to bind to DNA/RNA acs.org.

Target Identification and Validation Methodologies

Identifying the specific molecular target of a bioactive compound is a crucial step in understanding its mechanism of action. A common approach for antitubercular agents, including some 1,2,4-triazolyl pyridines, involves the generation of resistant mutants. By sequencing the genomes of these resistant bacteria, mutations in specific genes can be identified, pointing to the protein target of the compound or a protein involved in its activation. For instance, resistant mutants to a nitro-containing 1,2,4-triazolyl pyridine were found to have mutations in genes required for coenzyme F420 biosynthesis and the nitroreductase Ddn, suggesting that the compound is a pro-drug activated by this enzyme nih.gov.

Virtual screening and molecular docking are powerful in silico tools used to predict potential biological targets. A library of pyridine-based triazoles was screened against a database of protein cavities to identify potential structure-target relationships researchgate.net. This approach can help prioritize compounds for further experimental validation.

Biochemical and Cellular Assays for Mechanistic Pathway Mapping

A variety of biochemical and cellular assays are employed to map the mechanistic pathways affected by triazole-pyridine compounds.

Biochemical assays directly measure the interaction of a compound with its purified molecular target. These include:

Enzyme inhibition assays: These assays quantify the inhibitory potency of a compound against a specific enzyme, typically by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. This allows for the determination of parameters like IC50 and Ki values nih.gov.

Receptor binding assays: These assays measure the affinity of a compound for a specific receptor, often using radiolabeled ligands or fluorescence-based techniques.

Cellular assays provide information on the effects of a compound in a more complex biological context. Examples include:

Cytotoxicity assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to evaluate the cytotoxic effects of compounds on various cancer cell lines nih.gov.

Antimicrobial susceptibility testing: Methods like the microbroth dilution method are used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains nih.gov. The Alamar Blue assay is another method used to assess the inhibition of mycobacterial growth nih.gov.

Cell-based signaling pathway analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate the modulation of specific signaling pathways by a compound. For instance, the activation of apoptotic pathways can be assessed by measuring the levels of key proteins like p53 and caspase-3 nih.gov.

The table below provides a summary of various assays used in the mechanistic studies of triazole derivatives.

| Assay Type | Specific Assay | Purpose | Reference |

|---|---|---|---|

| Biochemical | Enzyme Inhibition Assay | Determine IC50/Ki values for enzyme inhibitors | nih.gov |

| Cellular | MTT Assay | Evaluate cytotoxicity against cancer cell lines | nih.gov |

| Cellular | Microbroth Dilution | Determine Minimum Inhibitory Concentration (MIC) against microbes | nih.gov |

| Cellular | Alamar Blue Assay | Assess inhibition of mycobacterial growth | nih.gov |

| Cellular | Western Blotting | Analyze changes in protein expression in signaling pathways | nih.gov |

Medicinal Chemistry Applications and Lead Compound Research Featuring 3 3 Chloro 1h 1,2,4 Triazol 5 Yl Pyridine

Antimicrobial Research Applications

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Derivatives of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine have been synthesized and investigated for their potential to combat various pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity: Evaluation Against Specific Bacterial Strains

Derivatives incorporating the pyridine-1,2,4-triazole framework have demonstrated notable antibacterial properties. Research has shown that modifications to this core structure can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain 3-(3-pyridyl)-4H-1,2,4-triazole derivatives have exhibited efficacy against strains like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com The activity is often compared to standard antibiotics to gauge potency. nih.gov

In one study, a series of novel 1,2,3-triazole functionalized pyridine (B92270) derivatives were synthesized and screened for their antibacterial activity. Specific compounds showed promising results, particularly against Staphylococcus aureus, including a methicillin-resistant strain (MLS-16), highlighting the potential of this chemical class to address antibiotic resistance. researchgate.net

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole | S. aureus, S. pyogenes (Gram-positive) | Activity equal to or higher than ampicillin | nih.gov |

| 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole | E. coli, P. aeruginosa (Gram-negative) | Pronounced activity observed | nih.gov |

| 1-substituted (1H-1,2,3-triazol-4-yl) methoxy functionalized pyridine derivatives | Staphylococcus aureus MTCC 96 | Promising activity | researchgate.net |

| 1-substituted (1H-1,2,3-triazol-4-yl) methoxy functionalized pyridine derivatives | Staphylococcus aureus MLS-16 MTCC 2940 | Promising activity | researchgate.net |

Antifungal Activity: Mechanistic Insights into Ergosterol Synthesis Inhibition

The 1,2,4-triazole core is famously present in many commercial antifungal drugs. nih.gov These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. beilstein-journals.orgmdpi.com Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death. beilstein-journals.org

Research into pyridine-triazole hybrids has explored this mechanism. Studies on pyrazole-containing fused pyridine-pyrimidine derivatives, for example, have evaluated their antifungal activity and their ability to inhibit ergosterol biosynthesis. nih.govacs.org This targeted mechanism is a hallmark of the azole class of antifungals and underscores the potential of new triazole derivatives in this therapeutic area. mdpi.com

| Compound Class | Mechanism of Action | Target Enzyme | Effect | Reference |

|---|---|---|---|---|

| Triazole Antifungals | Inhibition of ergosterol biosynthesis | Cytochrome P450 14α-demethylase (CYP51) | Disrupts fungal cell membrane integrity | beilstein-journals.org |

| Pyrazole-Pyridine-Pyrimidine Derivatives | Ergosterol biosynthesis inhibition | Not specified | Antifungal activity against Candida albicans | nih.govacs.org |

Antitubercular Activity: Inhibition of Mycobacterium tuberculosis Growth

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. The pyridine-1,2,4-triazole scaffold has been identified as a promising starting point for the development of novel drugs against Mycobacterium tuberculosis (Mtb). nih.govnih.gov

Structure-activity relationship (SAR) studies on a series of compounds containing a 3-thio-1,2,4-triazole moiety linked to a pyridine ring have led to the identification of potent analogs with low micromolar to nanomolar inhibitory activity specifically against Mtb. nih.gov Some of these derivatives have shown efficacy against both replicating and non-replicating Mtb. Interestingly, certain compounds in this class did not exhibit significant activity against other bacterial species, suggesting a specific mechanism of action against Mtb. nih.gov Further research has explored various 1,2,4-triazole derivatives, including Schiff bases, for their activity against sensitive and multidrug-resistant strains of Mtb. mdpi.com

| Compound Series | Target Organism | Observed Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 3-Thio-1,2,4-triazole Pyridines | Mycobacterium tuberculosis (Mtb) | Low micromolar to nanomolar inhibition | nih.gov |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mtb H37Rv strain | MIC: 5.5 µg/mL | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mtb MDR strain | MIC: 11 µg/mL | mdpi.com |

| 5-(N-substituted carboxamidoethylthio)-3-(3'pyridyl)-4-amino-1,2,4-triazole derivatives | Mtb H37RV | IC50 and IC90 values < 100µg/mL for active compounds | researchgate.net |

Anticancer Research Applications

In addition to antimicrobial properties, the 1,2,4-triazole pyridine scaffold is a key component in the design of anticancer agents. Researchers have focused on developing these compounds as kinase inhibitors and as inducers of programmed cell death (apoptosis).

Kinase Inhibition Studies (e.g., Aurora Kinases, FLT3)

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) are important targets in cancer therapy, particularly in hematological malignancies like acute myeloid leukemia (AML). nih.gov

Optimization of related imidazo[4,5-b]pyridine-based compounds has led to the identification of potent dual inhibitors of Aurora kinases (A and B) and FLT3. nih.govacs.orgfigshare.com The internal tandem duplication (ITD) mutation in FLT3 (FLT3-ITD) leads to its constitutive activation and is found in a significant percentage of AML patients, correlating with a poor prognosis. nih.govebi.ac.uk Compounds that can inhibit both wild-type FLT3 and its mutated forms, alongside Aurora kinases, represent a promising therapeutic strategy. nih.govacs.org

| Compound Class | Target Kinase | Inhibitory Activity (Kd) | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine-based inhibitors | Aurora-A | 7.5 nM | nih.govacs.org |

| Aurora-B | 48 nM | nih.govacs.org | |

| FLT3 | 6.2 nM | nih.govacs.org | |

| FLT3-ITD | 38 nM | nih.govacs.org | |

| FLT3(D835Y) | 14 nM | nih.govacs.org |

Induction of Apoptosis and Cell Cycle Modulation

A key goal of cancer therapy is to induce apoptosis in malignant cells. Various heterocyclic compounds containing the triazole moiety have been investigated for their ability to trigger this process and to halt the cell cycle, thereby preventing cancer cell proliferation.

Studies on different triazole-containing compounds have shown they can induce apoptosis through the intrinsic pathway, which involves the mitochondria and the activation of specific caspases like caspase-9 and caspase-3/7. nih.gov This is often accompanied by the upregulation of pro-apoptotic proteins. nih.gov Furthermore, these compounds can cause cell cycle arrest, often at the G1 or S phase, which prevents the cancer cells from dividing. nih.govnih.gov For example, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce significant cell death, cell cycle arrest in the G0/G1 phase, and apoptosis in human bladder carcinoma cells. researchgate.netbohrium.com Similarly, synthetic 1,2,4-triazole-3-carboxamides have demonstrated antiproliferative effects in leukemia cell lines by inducing cell cycle arrest and apoptosis. researchgate.net

Neuroprotective Research Potential

The 1,2,4-triazole-pyridine core is a key feature in the design of compounds with significant neuroprotective potential. Research has increasingly focused on this scaffold for its ability to combat the complex pathologies of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Studies have shown that compounds containing a 5-(4-pyridinyl)-1,2,4-triazole core could serve as a chemical template for designing neuroprotective agents for Parkinson's disease. Parkinson's is characterized by the death of dopaminergic neurons and the aggregation of the protein alpha-synuclein (α-syn) into toxic intracellular inclusions. Researchers have identified specific 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole derivatives that can reduce this α-syn aggregation. For instance, the compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated an ability to prevent neurodegeneration in a mouse model of Parkinson's by increasing levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and reducing α-syn expression in the midbrain. This suggests a direct link between inhibiting α-syn aggregation and the observed neuroprotective effects.

The therapeutic potential of this scaffold extends to other neurodegenerative conditions. Triazole-pyrimidine hybrids have shown promise as both neuroprotective and anti-neuroinflammatory agents. In cellular models, certain derivatives exhibited neuroprotective activity by reducing the expression of markers for endoplasmic reticulum (ER) stress and apoptosis. This indicates that the mechanism of action may involve mitigating cellular stress pathways that lead to neuronal death. Furthermore, triazole-pyridine derivatives have been investigated as dual-function inhibitors of metal-induced amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. The triazole moiety can chelate metal ions like copper and zinc, which are implicated in Aβ aggregation and the generation of reactive oxygen species (ROS), thereby potentially preventing neuronal toxicity.

Development of Novel Therapeutic Scaffolds

The this compound structure is a versatile therapeutic scaffold, meaning it serves as a foundational core upon which a variety of functional groups can be added to create new, potent, and selective drugs for a wide range of diseases. The 1,2,4-triazole ring is chemically stable and acts as an effective linker between two or more pharmacophores (active parts of a molecule), leading to the creation of novel bifunctional compounds.

The adaptability of the triazole-pyridine scaffold is evident in its application across diverse therapeutic areas:

Anticancer Agents: By linking the pyridine-linked 1,2,4-triazole-3-thiol with various substituted benzyl halides, researchers have created a series of derivatives with anticancer properties. The resulting compounds, such as 3-(5-(4-bromobenzylthio)-4H-1, 2, 4- triazol-3-yl) pyridine, have demonstrated significant anticancer activity. The 1,2,4-triazole ring is a key component in several established anticancer drugs, and its ability to form hydrogen bonds with biological targets enhances the pharmacokinetic properties of these novel compounds.

Antitubercular Agents: A series of compounds featuring a 3-thio-1,2,4-triazole moiety linked to a pyridine ring has shown potent and specific inhibitory activity against Mycobacterium tuberculosis, the pathogen that causes tuberculosis. Structure-activity relationship studies have identified analogs with low micromolar to nanomolar inhibitory activity, providing a foundation for a new class of antitubercular drugs.

Antibacterial Agents: The hybridization of pyrazolo[3,4-b]pyridine and triazole moieties has led to the development of new antibacterial agents to combat rising antimicrobial resistance. This approach of combining two active biomolecules into a single hybrid compound is a promising strategy for creating synergistic effects and novel mechanisms of action.

The 1,2,4-triazolo[1,5-a]pyrimidine system, an isostere of the naturally occurring purine ring, is another example of how this core structure is used. This allows these scaffolds to mimic endogenous molecules and interact with a wide array of biological targets, further highlighting their utility in drug discovery programs.

| Derivative Class | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| 5-(4-pyridinyl)-1,2,4-triazoles | Neuroprotection (Parkinson's) | Inhibited α-synuclein aggregation and prevented neurodegeneration in vivo. | |

| Triazole-pyrimidine hybrids | Neuroprotection | Reduced ER stress and apoptosis markers in neuronal cells. | |

| 1,2,3-triazolyl-pyridine compounds | Neuroprotection (Alzheimer's) | Acted as bifunctional reagents targeting metal-Aβ species. | |

| Pyridine linked 1,2,4-triazole-3-thiol derivatives | Anticancer | Demonstrated significant activity against various cancer cell lines. | |

| 3-thio-1,2,4-triazole pyridine series | Antitubercular | Showed potent and specific inhibition of Mycobacterium tuberculosis. | |

| Pyrazolo[3,4-b]pyridine-triazole hybrids | Antibacterial | Exhibited potential against pathogens like S. aureus and K. pneumoniae. |

Academic Patent Landscape Analysis for Triazole-Pyridine Compounds

The therapeutic potential of triazole-pyridine compounds has led to significant patenting activity, including contributions from academic and research institutions. An analysis of the patent landscape reveals a focus on developing these compounds as inhibitors of specific enzymes and as treatments for a range of diseases.

A notable area of patenting involves the use of triazole pyridine and triazole pyrazine compounds as c-Met inhibitors for cancer treatment. The c-Met protein, a tyrosine kinase, is involved in cell proliferation and growth, and its inhibition is a key strategy in oncology. Patents in this area cover the general structure of these compounds, their compositions, and their application in suppressing c-Met activity to treat cancer.

Another significant patent application from academic and corporate collaborations focuses on triazole pyridine compounds that act as Janus kinase (JAK) inhibitors. One such patent discloses compounds with obvious inhibitory activity on JAK1 and selectivity over other JAK subtypes. This selectivity is crucial for developing treatments for inflammatory and autoimmune diseases with fewer side effects.

Furthermore, patents exist for the broader therapeutic application of triazole derivatives. These include their use in treating somatic mutation-related diseases by suppressing premature translation termination associated with nonsense mutations in mRNA. There are also patents covering water-soluble triazole derivatives for treating fungal infections, which aim to improve the physicochemical properties and delivery of these antifungal agents.

While many patents are assigned to pharmaceutical companies, the foundational research often originates from academic labs, leading to collaborations and licensing agreements. The patents often describe the synthesis of these compounds, their pharmaceutically acceptable salts, and their formulation into medicinal compositions. This landscape indicates a strong and ongoing interest in the development of triazole-pyridine based therapies stemming from academic research.

| Patent Focus Area | Therapeutic Target/Application | Scope of Invention | Reference |

|---|---|---|---|

| Triazole Pyridine and Pyrazine Compounds | c-Met Inhibition (Cancer) | Covers the compound structure, composition, and use for inhibiting the HGF/c-Met signal path. | |

| Triazole Pyridine Compounds | JAK1 Inhibition (Inflammatory Diseases) | Discloses compounds with selective inhibitory activity against JAK1, their preparation, and medicinal compositions. | |

| General Triazole Compounds | Somatic Mutation-Related Diseases | Methods and compositions for suppressing premature translation termination caused by nonsense mutations. | |

| Water-Soluble Triazole Derivatives | Antifungal Therapy | Covers novel derivatives with improved aqueous solubility for treating fungal infections. |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Derivatization Strategies

The rational design of derivatives of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a critical step toward optimizing its pharmacological profile. Future synthetic strategies will focus on creating a library of analogs through targeted modifications at several key positions to explore the structure-activity relationship (SAR).

Key derivatization approaches will include:

Modification of the Pyridine (B92270) Ring: Introduction of various substituents (e.g., alkyl, alkoxy, halogen, amino groups) onto the pyridine ring can modulate the compound's electronic properties, lipophilicity, and steric profile. These changes can influence binding affinity, selectivity, and pharmacokinetic properties.

Substitution at the Triazole Nitrogen: The N-H group of the triazole ring is a prime site for substitution. N-alkylation or N-arylation can introduce new interaction points with biological targets and alter the compound's solubility and metabolic stability.

Displacement of the Chloro Group: The chlorine atom on the triazole ring serves as a versatile synthetic handle. Nucleophilic substitution reactions can be employed to introduce a wide range of functionalities, including amines, thiols, and alkoxy groups, thereby generating diverse chemical matter for biological screening. For instance, the synthesis of novel 1,2,4-triazole-3-thiol derivatives has been achieved through regioselective S-alkylation, a strategy that could be adapted for this scaffold researchgate.net.

Bioisosteric Replacement: The triazole ring can act as a bioisostere for amide bonds, enabling stable interactions with protein targets. mdpi.com Future designs could explore replacing other functional groups with bioisosteric equivalents to improve drug-like properties. Synthetic strategies for related fused 1,2,4-triazolo[1,5-a]pyridines often involve the cyclization of N-(pyrid-2-yl)formamidoximes or PIFA-mediated intramolecular annulation, providing potential routes for creating more complex, rigidified analogs. organic-chemistry.org

Table 1: Proposed Derivatization Strategies and Rationale

| Modification Site | Proposed Substituents | Synthetic Strategy | Rationale |

|---|---|---|---|

| Pyridine Ring (C2, C4, C6) | -OCH3, -CF3, -NH2, -F | Directed ortho-metalation followed by electrophilic quench; Nucleophilic aromatic substitution. | Modulate electronics, lipophilicity, and hydrogen bonding capacity to enhance target affinity and selectivity. |

| Triazole Ring (N1-H) | -CH3, -CH2Ph, -(CH2)2OH | N-alkylation with alkyl halides under basic conditions. | Improve metabolic stability, alter solubility, and introduce vectors for further functionalization. |

| Triazole Ring (C3-Cl) | -SCH2Ph, -NH(CH2)2OH, -OPh | Nucleophilic aromatic substitution (SNAr) with corresponding thiols, amines, or phenols. | Introduce new pharmacophoric features and explore diverse chemical space for novel biological activities. |

Co-crystallization Studies of this compound with Biological Targets

To transition from a promising scaffold to a lead compound, a detailed understanding of its molecular interactions with its biological target is paramount. X-ray co-crystallography is the gold standard for elucidating the precise binding mode of an inhibitor within the active site of a protein. Future research should prioritize obtaining co-crystal structures of this compound and its optimized derivatives with their validated biological targets.

This structural information is invaluable for:

Validating Binding Hypotheses: Confirming the predicted binding orientation and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) generated from molecular docking studies.

Structure-Based Drug Design (SBDD): Providing a high-resolution map of the active site, enabling the rational design of next-generation analogs with improved potency and selectivity. For example, co-crystal structures of 1,2,4-triazole-based inhibitors with tankyrase (TNKS2) have guided the optimization of lead compounds by revealing key interactions with residues such as His1048 and Phe1035. nih.govacs.org

Understanding Selectivity: Comparing co-crystal structures with different members of a protein family (e.g., various kinases) can reveal subtle differences in active site architecture that can be exploited to design highly selective inhibitors.

Table 2: Hypothetical Workflow for Co-crystallization Studies

| Phase | Key Steps | Expected Outcome |

|---|---|---|

| 1. Target Selection & Protein Production | Identify a validated biological target (e.g., a specific kinase or protease). Express and purify high-quality, crystallizable protein. | >10 mg of >95% pure, monodisperse protein. |

| 2. Co-crystallization Screening | Set up crystallization trials by mixing the protein with the compound using vapor diffusion methods (sitting-drop or hanging-drop) across a wide range of buffer conditions. | Initial microcrystals of the protein-ligand complex. |

| 3. Crystal Optimization | Refine crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, single crystals suitable for diffraction. | Diffraction-quality crystals (>50 μm). |

| 4. Data Collection and Structure Solution | Collect X-ray diffraction data at a synchrotron source. Process data and solve the 3D structure of the complex using molecular replacement. | High-resolution (e.g., <2.5 Å) electron density map and a refined atomic model of the compound bound to its target. |

Integration of Advanced Proteomics and Metabolomics in Mechanistic Studies

Understanding the full biological impact of this compound requires looking beyond its primary target. A systems-level approach using advanced "omics" technologies can provide a comprehensive view of the compound's mechanism of action, identify potential off-targets, and discover biomarkers of response.

Future mechanistic studies should integrate:

Chemical Proteomics: This approach can be used for the global investigation of protein activity and the binding of small molecules. nih.gov To identify the direct protein targets of the compound in a cellular context, a probe-based strategy can be developed. An analog of this compound could be synthesized with a clickable tag (e.g., an alkyne or azide). Following treatment of live cells, the probe-bound proteins are tagged with a reporter (e.g., biotin) via click chemistry, enriched, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This unbiased method can confirm intended targets and uncover novel ones.

Global Proteomics: Quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) can be used to analyze changes in the entire proteome of cells or tissues upon compound treatment. This can reveal downstream effects on signaling pathways, protein expression, and post-translational modifications, providing a holistic view of the cellular response.

Metabolomics: By profiling the changes in small-molecule metabolites (e.g., lipids, amino acids, nucleotides) following compound administration, metabolomics can shed light on the functional consequences of target engagement. For instance, inhibition of a key enzyme in a metabolic pathway would lead to a predictable build-up of its substrate and depletion of its product, which can be detected by mass spectrometry or NMR.

Table 3: Proposed Multi-Omics Workflow for Mechanistic Analysis

| Omics Platform | Experimental Approach | Key Question Addressed | Potential Findings |

|---|---|---|---|

| Chemical Proteomics | Synthesis of a clickable, photo-affinity, or covalent probe analog. In-situ labeling in live cells, enrichment, and LC-MS/MS identification. | What are the direct binding partners (targets) of the compound in a complex biological system? | Identification and validation of the primary target(s) and potential off-targets. |

| Global Proteomics | Treat cells with the compound and analyze protein expression changes using TMT-labeling and LC-MS/MS. | How does the cell globally respond to target inhibition at the protein level? | Mapping of perturbed signaling pathways and cellular processes downstream of the target. |

| Metabolomics | Treat cells with the compound and analyze metabolite level changes using GC-MS or LC-MS. | What are the functional metabolic consequences of compound activity? | Discovery of biomarkers for drug efficacy and identification of impacted metabolic nodes. |

Exploration of Novel Biological Targets and Applications

The pyridine-triazole hybrid scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. A key future direction will be to systematically screen this compound and its derivative library against a diverse panel of biological targets to uncover novel therapeutic applications.

Based on the activities of related compounds, potential new applications to explore include:

Oncology: Pyridine and triazole hybrids have shown promise as anticancer agents. nih.gov Potential targets include protein kinases (e.g., Cyclin-Dependent Kinases - CDK2), which are often dysregulated in cancer, and enzymes involved in epigenetic regulation, such as the fat mass and obesity-associated protein (FTO). theaspd.comresearchgate.net

Infectious Diseases: The 1,2,4-triazole (B32235) core is present in several antifungal and antiviral drugs. Furthermore, pyrazolo[3,4-b]pyridine-triazole hybrids have been designed as potential antibacterial agents. nih.gov Screening against a panel of clinically relevant bacteria, fungi, and viruses could identify new anti-infective leads.

Neurological Disorders: Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have been investigated for neurotropic activity, including anticonvulsant properties. nih.gov Evaluation in models of epilepsy or other central nervous system disorders could represent a novel therapeutic avenue.

Inflammatory Diseases: Certain triazole derivatives have been reported to possess anti-inflammatory properties. Screening in cellular assays for inflammation, such as measuring the inhibition of cytokine release or nitric oxide production in macrophages, could uncover potential use in treating inflammatory conditions.

Table 4: Potential Novel Targets and Applications for Screening

| Therapeutic Area | Potential Target Class | Example Targets | Rationale / Screening Method |

|---|---|---|---|

| Oncology | Protein Kinases | CDK2, ABL, B-Raf | Many pyridine-triazole scaffolds are kinase inhibitors. mdpi.com Screen using enzymatic assays and cancer cell proliferation assays. |